MC-Val-Cit-OH

Description

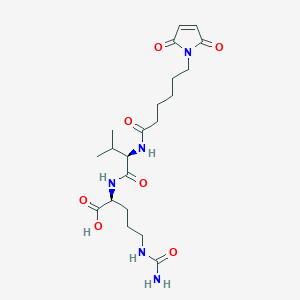

MC-Val-Cit-OH is a cleavable linker widely used in the synthesis of antibody-drug conjugates (ADCs). Its structure consists of a maleimidocaproyl (MC) group, followed by the dipeptide valine-citrulline (Val-Cit), and a terminal hydroxyl group. The compound is designed for controlled drug release in target cells via enzymatic cleavage by cathepsin B, a lysosomal protease overexpressed in cancer cells .

Properties

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N5O7/c1-13(2)18(19(30)24-14(20(31)32)7-6-11-23-21(22)33)25-15(27)8-4-3-5-12-26-16(28)9-10-17(26)29/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,24,30)(H,25,27)(H,31,32)(H3,22,23,33)/t14-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNPFVBGHOJJLL-KBXCAEBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling Method Using MC-OSu and Val-Cit-PAB-OH

The most straightforward synthesis involves coupling N-succinimidyl 6-maleimidohexanoate (MC-OSu) with Val-Cit-PAB-OH. Sichuan Bai Li Pharmaceutical Co., Ltd. optimized this method by dissolving equimolar amounts of MC-OSu (184 mg, 1.1 eq) and Val-Cit-PAB-OH (205 mg, 0.54 mmol) in 1-methyl-2-pyrrolidinone (NMP, 10 mL) under heating for 24 hours . Post-reaction, the mixture was concentrated under reduced pressure at 40°C, and methyl tert-butyl ether (MTBE, 20 mL) induced crystallization. This method achieved a 100% yield of MC-Val-Cit-OH with high purity, attributed to the solvent’s high polarity and the absence of side reactions .

Key advantages include minimal purification steps and scalability. However, NMP’s high boiling point (202°C) complicates solvent removal, necessitating precise temperature control during concentration .

One-Pot Synthesis Approach

A patent by CN111620927A details a one-pot method for preparing this compound derivatives. In this approach, Py-MAA-Val-Cit-PAB-OH (1.8 g) is dissolved in dimethylformamide (DMF, 40 mL), followed by sequential additions of bis(p-nitrophenyl) carbonate (NPC, 882 mg) and N,N-diisopropylethylamine (DIPEA, 336 mg) . After 24 hours at 24°C, the reaction mixture is treated with payloads like monomethyl auristatin E (MMAE) or DX8951, yielding MC-Val-Cit-PAB-MMAE (51.3% yield) or MC-Val-Cit-PAB-DX8951 (37.1% yield) .

This method eliminates intermediate isolation, reducing processing time. However, the lower yields compared to stepwise methods suggest competing side reactions, particularly during carbamate formation .

Two-Step Synthesis via Carbonate Intermediate

To improve purity, the same patent outlines a two-step strategy. First, this compound reacts with NPC in DMF to form MC-Val-Cit-PAB-(4-nitrophenyl) carbonate. For example, this compound (200 mg) and NPC (116 mg) in DMF (4 mL) with DIPEA (45 mg) yielded 71.8% of the carbonate intermediate after 18 hours . Subsequent coupling with payloads (e.g., MMAE) using 1-hydroxybenzotriazole (HoBt) and pyridine achieved 35.6–38.4% yields of final ADCs .

While this method offers better control over intermediate quality, the additional purification steps (e.g., ethyl acetate/petroleum ether washes) increase operational complexity .

Comparative Analysis of Synthesis Methods

Table 1: Comparison of this compound Preparation Methods

| Method | Solvent | Catalyst/Base | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Direct Coupling | NMP | None | 40°C | 24 | 100 | >95 |

| One-Pot | DMF | DIPEA | 24°C | 72 | 37–51 | 97–99 |

| Two-Step | DMF/EtOAc | DIPEA/HoBt | 24°C | 66 | 35–72 | 90–97 |

The direct coupling method excels in yield and simplicity but requires specialized solvent handling. The one-pot approach prioritizes speed at the expense of yield, while the two-step method balances purity and scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

MC-Val-Cit-OH undergoes various chemical reactions, including:

Hydrolysis: The peptide bond between valine and citrulline can be hydrolyzed under acidic or basic conditions, leading to the formation of the individual amino acids.

Oxidation: The compound can undergo oxidation reactions, particularly at the citrulline residue, leading to the formation of oxidized derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Substitution: Reagents such as acyl chlorides or anhydrides for acylation reactions.

Major Products Formed

Hydrolysis: Valine and citrulline.

Oxidation: Oxidized derivatives of citrulline.

Substitution: Modified peptides with different functional groups.

Scientific Research Applications

Synthesis and Stability

The synthesis of MC-Val-Cit-OH has been optimized to improve yield and minimize epimerization, which can complicate purification processes. Recent methodologies have reported yields of up to 95% for the final product, demonstrating significant advancements in production efficiency .

Table 1: Synthesis Yields of this compound

| Step | Yield (%) |

|---|---|

| Initial synthesis | 50 |

| Intermediate purification | 85-95 |

| Final product isolation | 95 |

Antibody-Drug Conjugates (ADCs)

This compound has been extensively studied for its role in ADC formulations. It serves as a critical component that links antibodies with cytotoxic drugs, allowing for targeted delivery. Studies have shown that ADCs utilizing this linker exhibit improved stability in circulation and enhanced antitumor activity compared to those using traditional linkers .

Case Study: Efficacy of this compound in ADCs

- Objective : Evaluate the therapeutic efficacy of an ADC incorporating this compound.

- Method : An ADC was constructed using monomethyl auristatin E (MMAE) linked via this compound.

- Results : The study demonstrated significant tumor regression in xenograft models with a marked increase in survival rates compared to control groups .

Stability Improvement

Research indicates that ADCs with this compound show prolonged plasma stability, with half-lives exceeding 14 days in both mouse and human models. This stability is crucial for maintaining therapeutic levels of the drug over extended periods while reducing the risk of premature payload release .

Comparative Analysis with Other Linkers

To further understand the advantages of this compound, it is essential to compare it with other commonly used linkers.

Table 2: Comparison of Linker Performance

| Linker Type | Stability (Half-life) | Payload Release Mechanism | Efficacy (Tumor Models) |

|---|---|---|---|

| This compound | >14 days | Cathepsin B cleavage | High |

| Val-Ala | 12 days | Cathepsin B cleavage | Moderate |

| Val-Lys | 10 days | Non-specific cleavage | Low |

Mechanism of Action

The mechanism of action of MC-Val-Cit-OH in ADCs involves its cleavage by specific enzymes, such as cathepsin B, within the tumor microenvironment. Upon cleavage, the cytotoxic drug is released from the antibody, allowing it to exert its therapeutic effects on the cancer cells. The Valine-Citrulline linker ensures that the drug is released specifically at the tumor site, minimizing off-target effects and enhancing the therapeutic index of the ADC .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₂₁H₃₃N₅O₇

- Molecular Weight : 467.52 g/mol

- CAS Number : 916746-27-5

- Purity : ≥95%

- Solubility : Compatible with organic solvents like DMSO and DMF for ADC synthesis .

The Boc (tert-butoxycarbonyl) protection on the terminal amine allows selective deprotection under acidic conditions, facilitating conjugation to cytotoxic payloads (e.g., monomethyl auristatin E, MMAE) . MC-Val-Cit-OH’s stability in systemic circulation and selective intracellular activation make it a cornerstone in targeted cancer therapy.

Comparison with Similar Compounds

Below is a detailed comparison of this compound with structurally or functionally related ADC linkers:

MC-Val-Ala-OH

- Structure : Substitutes citrulline (Cit) with alanine (Ala).

- Molecular Formula : C₁₈H₂₇N₃O₆

- Molecular Weight : 381.42 g/mol

- CAS Number : 1342211-31-7

- Cleavage Mechanism : Susceptible to lysosomal proteases but lacks the cathepsin B specificity of Val-Cit.

- Applications : Used in ADCs requiring broader protease susceptibility. However, its lower enzymatic specificity may result in off-target payload release compared to this compound .

Val-Cit-PAB-OH

- Structure: Adds a self-immolative para-aminobenzyloxycarbonyl (PAB) group.

- Molecular Formula : C₁₈H₂₉N₅O₄

- Molecular Weight : 379.45 g/mol

- CAS Number : 159857-79-1

- Cleavage Mechanism : Retains cathepsin B specificity but incorporates PAB for enhanced payload release efficiency. The PAB group undergoes 1,6-elimination post-cleavage, ensuring rapid drug liberation .

- Applications: Preferred for ADCs with sterically hindered payloads (e.g., doxorubicin).

MC (C5)-Val-Cit

- Structure : Includes a pentyl (C5) spacer between the MC group and Val-Cit.

- Molecular Formula : C₂₀H₃₂N₆O₆

- Molecular Weight : 452.5 g/mol

- CAS Number : 2504147-59-3

- Cleavage Mechanism : Similar to this compound but with extended hydrophobicity from the C5 spacer, improving membrane permeability.

- Applications : Ideal for ADCs targeting solid tumors with dense extracellular matrices .

Comparative Analysis Table

| Compound | Molecular Weight (g/mol) | Cleavage Trigger | Key Feature | Application Strength | Limitations |

|---|---|---|---|---|---|

| This compound | 467.52 | Cathepsin B | High specificity, lysosomal activation | Hematologic malignancies | Limited payload capacity |

| MC-Val-Ala-OH | 381.42 | Broad-spectrum proteases | Simpler structure | Preclinical enzyme studies | Lower target specificity |

| Val-Cit-PAB-OH | 379.45 | Cathepsin B + PAB | Rapid payload release | Bulky payloads (e.g., doxorubicin) | Immunogenicity concerns |

| MC (C5)-Val-Cit | 452.5 | Cathepsin B | Enhanced permeability | Solid tumors | Higher synthetic complexity |

Research Findings and Trends

- This compound remains the gold standard for ADCs due to its balance of stability and specificity. Recent studies highlight its use in next-generation ADCs with dual payloads .

- Val-Cit-PAB-OH is gaining traction for hard-to-treat cancers but requires optimization to mitigate immune responses .

- MC (C5)-Val-Cit shows promise in penetrating stromal barriers in pancreatic and breast cancers .

Q & A

Basic: What experimental protocols ensure reproducible synthesis of MC-Val-Cit-OH with high purity?

Answer:

Reproducible synthesis requires strict adherence to protocols such as solid-phase peptide synthesis (SPPS) for sequential coupling of Valine (Val) and Citrulline (Cit), followed by maleimidocaproyl (MC) conjugation. Key steps include:

- Purification : Use reversed-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to isolate this compound ≥95% purity .

- Characterization : Validate via ESI-MS (for molecular weight confirmation) and ¹H/¹³C NMR (to verify stereochemistry and linker integrity) .

- Documentation : Provide detailed synthetic procedures in supplementary materials, including solvent ratios, reaction times, and temperature controls to enable replication .

Basic: Which analytical methods are optimal for assessing this compound stability in physiological buffers?

Answer:

Stability studies should employ:

- HPLC-UV : Monitor degradation products under simulated physiological conditions (e.g., pH 7.4 PBS, 37°C) over 24–72 hours .

- LC-MS/MS : Quantify cleavage products (e.g., free Val-Cit dipeptide) to calculate half-life (t₁/₂) .

- Circular Dichroism (CD) : Detect conformational changes in the linker under stress conditions (e.g., oxidative environments) .

Note : Include buffer composition, incubation parameters, and triplicate measurements to ensure reliability .

Advanced: How can researchers design experiments to resolve contradictions in this compound cleavage efficiency reported across enzymatic systems?

Answer:

Address contradictions using a systematic comparative framework :

Define Variables : Enzymatic concentration (e.g., cathepsin B), substrate-to-enzyme ratio, and pH (lysosomal vs. extracellular conditions) .

Control Groups : Compare cleavage rates in in vitro (purified enzymes) vs. in vivo (cell lysate) systems to identify confounding factors (e.g., protease inhibitors) .

Data Triangulation : Combine fluorogenic assays (for real-time kinetics) with Western blotting (to confirm intact vs. cleaved linkers) .

Statistical Modeling : Apply ANOVA to assess significance of observed differences and identify interaction effects (e.g., pH × enzyme activity) .

Advanced: What methodologies optimize this compound’s drug-release kinetics in tumor microenvironments?

Answer:

Optimization requires a P-E/I-C-O framework :

- Population (P) : Tumor cells expressing specific proteases (e.g., cathepsin B).

- Intervention (I) : this compound conjugated to a payload (e.g., MMAE).

- Comparison (C) : Alternative linkers (e.g., PEG-based) or non-cleavable counterparts.

- Outcome (O) : Drug-release efficiency measured via confocal microscopy (intracellular tracking) and LC-MS (quantification of released drug) .

Key Parameters : - pH Sensitivity : Test cleavage rates at pH 4.5–6.5 (lysosomal range) vs. pH 7.4 .

- Redox Stability : Evaluate linker integrity under glutathione-rich conditions .

Advanced: How should researchers address discrepancies in this compound’s cytotoxicity profiles between 2D vs. 3D tumor models?

Answer:

Resolve discrepancies through multi-model validation :

Experimental Design :

- 2D Models : Use monolayer cultures for high-throughput screening of IC₅₀ values .

- 3D Models : Employ spheroids/organoids to mimic tumor stroma interactions and diffusion barriers .

Data Analysis :

- Compare drug penetration rates via mass spectrometry imaging (MSI) .

- Apply meta-analysis to aggregate data from published studies, identifying covariates (e.g., oxygen tension, ECM composition) .

Mechanistic Insight : Use RNA-seq to profile protease expression differences between models and correlate with linker cleavage efficiency .

Basic: What are the critical storage conditions to preserve this compound stability pre-experiment?

Answer:

- Temperature : Store lyophilized this compound at –20°C in airtight, light-protected vials .

- Solubility : Prepare fresh solutions in DMSO (≤10% v/v) or PBS (pH 6.5–7.0) to prevent aggregation .

- Stability Monitoring : Conduct periodic HPLC checks (every 3 months) to detect degradation .

Advanced: How can researchers validate the specificity of this compound cleavage by target proteases in complex biological matrices?

Answer:

Use activity-based protein profiling (ABPP) :

Probe Design : Synthesize this compound conjugated to a fluorophore/quencher pair (e.g., Cy5/QSY21) .

Selectivity Assays :

- Incubate with recombinant proteases (e.g., cathepsins B, L, S) and tumor lysates.

- Quantify fluorescence activation via flow cytometry .

Inhibitor Controls : Co-treat with protease inhibitors (e.g., E-64 for cathepsins) to confirm signal specificity .

Basic: What are the ethical considerations when using this compound in preclinical studies?

Answer:

- Animal Welfare : Adhere to ARRIVE guidelines for dosing regimens and humane endpoints .

- Data Transparency : Share raw HPLC/MS datasets in public repositories (e.g., Zenodo) to prevent redundant experimentation .

- Conflict of Interest : Disclose funding sources (e.g., industry partnerships) that may influence interpretation of linker efficacy .

Advanced: What computational tools predict this compound’s compatibility with novel antibody-drug conjugate (ADC) platforms?

Answer:

- Molecular Dynamics (MD) Simulations : Model linker flexibility and antibody binding using GROMACS or AMBER .

- Docking Studies : Predict conjugation efficiency to cysteine/maleimide residues via AutoDock Vina .

- Machine Learning : Train models on published ADC datasets to predict in vivo efficacy based on linker hydrophobicity and protease affinity .

Advanced: How to mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

Answer:

- Quality Control (QC) : Implement in-process checks (e.g., inline FTIR for reaction completion) .

- Standardization : Use automated SPPS systems with predefined coupling cycles (e.g., HBTU activation, 2× deprotection) .

- Statistical Process Control (SPC) : Track purity and yield via control charts to identify outliers early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.